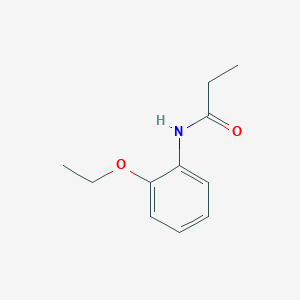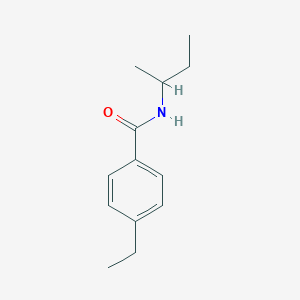![molecular formula C16H23N3O3 B501555 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine CAS No. 586996-95-4](/img/structure/B501555.png)
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine typically involves the reaction of 4-methoxyphenylpiperazine with morpholine under specific conditions. One common method involves the use of a coupling reagent such as diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades that lead to physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)piperazin-1-yl]aniline: Shares the methoxyphenylpiperazine core but differs in the substituent on the piperazine ring.
4-(4-Methoxyphenyl)-1-piperazinyl][2-(4-morpholinyl)-5-nitrophenyl]methanone: Contains additional functional groups that may alter its chemical properties and applications.
Uniqueness
4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
586996-95-4 |
|---|---|
Formule moléculaire |
C16H23N3O3 |
Poids moléculaire |
305.37g/mol |
Nom IUPAC |
[4-(4-methoxyphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H23N3O3/c1-21-15-4-2-14(3-5-15)17-6-8-18(9-7-17)16(20)19-10-12-22-13-11-19/h2-5H,6-13H2,1H3 |
Clé InChI |
LQTPRRLRTAQMEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3 |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)


